[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol

Chiral Building Block Asymmetric Synthesis Stereochemistry

Racemic cis-3,4-bis(hydroxymethyl)pyrrolidine (CAS 1446409-57-9) delivers defined stereochemistry essential for reproducible asymmetric synthesis. The rigid pyrrolidine core with two primary alcohol groups enables construction of C2-symmetric ligands, organocatalysts, and conformationally restricted peptidomimetics. Unlike generic pyrrolidine derivatives, this 3,4-disubstituted cis isomer provides predictable conformational control, critical for drug discovery and chemical biology programs targeting glycosidases, lysosomal storage disorders, and metabolic diseases. Available in ≥95% purity for immediate R&D procurement.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1446409-57-9
Cat. No. B1394810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol
CAS1446409-57-9
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1C(C(CN1)CO)CO
InChIInChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2
InChIKeyZRERAZQFEFFXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Sheet: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol (CAS 1446409-57-9) – A Defined Stereochemical Building Block for Chiral Synthesis


[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 1446409-57-9), also cataloged as pyrrolidine-3,4-diyldimethanol or 3,4-dihydroxymethylpyrrolidine, is a C6H13NO2 pyrrolidine derivative with a molecular weight of 131.17 g/mol . It is a racemic mixture of the cis-configured stereoisomer, specifically rac-[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol [1]. As a 3,4-disubstituted pyrrolidine bearing two primary alcohol groups, it serves as a versatile, proline-like chiral synthon for constructing conformationally restricted analogs and bioactive scaffolds [2].

Why 'Just Any' Pyrrolidine Building Block Cannot Replace [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol (1446409-57-9)


Simple substitution with other pyrrolidine derivatives is not chemically equivalent due to the compound's defined cis-stereochemistry and 3,4-disubstitution pattern. The relative configuration of the two hydroxymethyl groups dictates the molecule's three-dimensional shape and, consequently, its intermolecular interactions in asymmetric synthesis and target binding [1]. As noted in reviews of chiral 3,4-difunctionalized pyrrolidines, the stereochemistry and functionality at the C-3 and C-4 positions are critical determinants of utility as a building block, catalyst scaffold, or pharmacophore [2]. Using an alternative with a different stereochemical arrangement (e.g., trans-isomer) or a different substitution pattern (e.g., 3-hydroxy-4-hydroxymethyl) will lead to a different conformational profile, altered reactivity, and potentially divergent biological outcomes, undermining experimental reproducibility [3].

Product-Specific Quantitative Differentiation Evidence for [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol (1446409-57-9)


Defined Cis-Stereochemistry Versus Trans-Isomer: A Key Differentiator in Chiral Synthesis

The target compound is a racemic mixture of the cis-configured stereoisomer, specifically rac-[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol [1]. This contrasts with the trans-isomer, which has a distinct three-dimensional arrangement of the hydroxymethyl groups. This stereochemical definition is critical: the cis-geometry provides a different conformational profile compared to trans-3,4-disubstituted pyrrolidines, influencing its utility as a rigid scaffold in asymmetric catalysis and peptidomimetic design [2].

Chiral Building Block Asymmetric Synthesis Stereochemistry

Documented Purity Specifications: ≥95% Baseline for Reproducible Synthesis

Commercial sourcing data indicates that [4-(Hydroxymethyl)pyrrolidin-3-yl]methanol (CAS 1446409-57-9) is routinely supplied at a purity of ≥95% . This level of purity is essential for reproducible synthetic outcomes in complex multi-step sequences, minimizing the influence of unknown impurities. In contrast, less common or research-grade intermediates may be offered at lower purities (e.g., 90%) without the same level of analytical certification.

Purity Quality Control Procurement

Physicochemical Property Comparison: Optimized LogP and Polar Surface Area for Drug Design

Computed physicochemical properties for the cis-pyrrolidine-3,4-diyldimethanol scaffold, which includes the target racemate, show a LogP of -1.85 and a polar surface area (PSA) of 52.49 Ų [1]. These values are highly favorable for central nervous system (CNS) drug design guidelines (PSA < 90 Ų) and offer a balance of hydrophilicity. In comparison, many other 3,4-disubstituted pyrrolidines (e.g., those with alkyl substitutions) exhibit higher LogP values (>0), which can lead to increased lipophilicity and potentially different pharmacokinetic profiles.

Physicochemical Properties Drug-Likeness LogP

Scaffold for Glycosidase Inhibitors: Class-Level Activity Against α-L-Fucosidase

While direct inhibition data for CAS 1446409-57-9 is not available, the class of polyhydroxylated pyrrolidines to which it belongs has been extensively studied as glycosidase inhibitors. A comprehensive study on structurally related pyrrolidine-type iminosugars identified compounds with IC50 values in the range of 1–20 μM against α-L-fucosidase [1]. This provides a class-level benchmark for potential activity and positions the compound as a viable scaffold for further optimization.

Glycosidase Inhibitor Iminosugar Enzyme Inhibition

High-Value Application Scenarios for [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol (1446409-57-9) Based on Verifiable Evidence


Asymmetric Synthesis and Chiral Catalyst Design

The defined cis-stereochemistry makes this compound a valuable chiral building block for constructing C2-symmetric ligands or organocatalysts. Its rigid pyrrolidine core is a proven motif in proline-derived catalysts, enabling enantioselective transformations [1].

Medicinal Chemistry: Synthesis of Peptidomimetics and β-Turn Mimics

The 3,4-disubstituted pyrrolidine scaffold is a recognized framework for inducing conformational constraints in peptide chains, serving as a β-turn mimic. This compound can be elaborated to create novel peptidomimetics with improved metabolic stability and target affinity [1].

Glycosidase Inhibitor Lead Generation

Given the established glycosidase inhibitory activity of structurally related polyhydroxylated pyrrolidines, this compound serves as a key intermediate for synthesizing novel iminosugar-based inhibitors targeting α-L-fucosidase and related enzymes implicated in lysosomal storage disorders and diabetes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.